4-(2-methylpropoxy)-N-(2-methylquinolin-8-yl)benzamide
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Overview
Description
4-(2-methylpropoxy)-N-(2-methylquinolin-8-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a 2-methylpropoxy group and a 2-methylquinolin-8-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropoxy)-N-(2-methylquinolin-8-yl)benzamide typically involves the following steps:
Formation of 2-methylquinolin-8-amine: This can be achieved through the reduction of 2-methylquinoline-8-nitro compound using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Preparation of 4-(2-methylpropoxy)benzoic acid: This involves the alkylation of 4-hydroxybenzoic acid with 2-methylpropyl bromide in the presence of a base like potassium carbonate.
Amide Bond Formation: The final step involves the coupling of 2-methylquinolin-8-amine with 4-(2-methylpropoxy)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropoxy)-N-(2-methylquinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-methylpropoxy)-N-(2-methylquinolin-8-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, potentially leading to anticancer effects. The benzamide group may enhance binding affinity to specific proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-methylquinolin-8-yl 4-methylbenzoate: Similar structure but with an ester linkage instead of an amide.
2-methylquinolin-8-yl 2,4-dimethylbenzenesulfonate: Contains a sulfonate group instead of a benzamide.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Different core structure but similar applications in materials science.
Uniqueness
4-(2-methylpropoxy)-N-(2-methylquinolin-8-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and interactions compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H22N2O2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-(2-methylpropoxy)-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)13-25-18-11-9-17(10-12-18)21(24)23-19-6-4-5-16-8-7-15(3)22-20(16)19/h4-12,14H,13H2,1-3H3,(H,23,24) |
InChI Key |
SBMDNGIYMRCVPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)OCC(C)C)C=C1 |
Origin of Product |
United States |
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